Rimonabant

Catalog No.
S003444
CAS No.
168273-06-1
M.F
C22H21Cl3N4O
M. Wt
463.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rimonabant

CAS Number

168273-06-1

Product Name

Rimonabant

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

Molecular Formula

C22H21Cl3N4O

Molecular Weight

463.8 g/mol

InChI

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

JZCPYUJPEARBJL-UHFFFAOYSA-N

SMILES

Array

solubility

2.00e-03 g/L

Synonyms

acomplia, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, rimonabant, Rimonabant Hydrochloride, SR 141716, SR 141716A, SR-141716A, SR141716, SR141716A, Zimulti

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

The exact mass of the compound Rimonabant is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.00e-03 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Rimonabant is a highly lipophilic, first-in-class diarylpyrazole cannabinoid receptor 1 (CB1) inverse agonist and antagonist, widely procured as the gold-standard reference material for endocannabinoid system assays. With a primary CB1 binding affinity (Ki) of 1.8 to 11.5 nM and a high selectivity over the CB2 receptor, it provides a crucial baseline for evaluating novel central and peripheral cannabinoid modulators . Unlike newer neutral antagonists, Rimonabant actively suppresses constitutive CB1 receptor activity, making it indispensable for in vitro functional assays, receptor occupancy benchmarks (e.g., PET tracer validation), and metabolic pathway modeling [1]. Its well-documented pharmacokinetic profile and historical data density ensure that laboratories standardizing high-throughput screening or validating novel CB1-targeted compounds rely on Rimonabant as the definitive positive control for inverse agonism .

Generic substitution of Rimonabant with closely related structural analogs, such as AM251, or neutral antagonists introduces significant experimental confounding factors that compromise assay reproducibility. While AM251 (where the p-chloro group is replaced by a p-iodo group) is frequently marketed as a direct substitute, it exhibits potent off-target agonism at the GPR55 receptor (EC50 ~39 nM) and stronger direct antagonism at mu-opioid receptors (MOR), which can skew functional readouts in complex neuropharmacological models . Furthermore, substituting Rimonabant with neutral antagonists like AM4113 or PIMSR fails in assays requiring the suppression of basal CB1 activity, as these compounds only block agonist binding without inducing the inverse agonist conformational shift [1]. Consequently, for rigorous pharmacological profiling, receptor cross-talk studies, and historical data alignment, procuring the exact Rimonabant structure is non-negotiable [2].

Off-Target GPR55 Agonism Avoidance

When selecting a CB1 inverse agonist, off-target activity can severely confound functional assays. AM251, a common structural analog of Rimonabant, acts as a potent agonist at the GPR55 receptor with an EC50 of 39 nM . In contrast, Rimonabant maintains its primary role as a selective CB1 inverse agonist (Ki ~1.8 nM) without the same degree of confounding GPR55 activation at standard assay concentrations . This distinction is critical for laboratories studying specific CB1-mediated pathways, such as adiponectin regulation or lipogenesis, where GPR55 cross-activation would obscure the primary mechanism of action [1].

Evidence DimensionGPR55 Receptor Agonism (EC50)
Target Compound DataRimonabant: Minimal GPR55 agonism at standard CB1-blocking concentrations.
Comparator Or BaselineAM251: Potent GPR55 agonist (EC50 = 39 nM).
Quantified DifferenceAM251 introduces significant GPR55 agonism at nanomolar concentrations, whereas Rimonabant avoids this specific off-target activation.
ConditionsIn vitro functional receptor assays.

Procurement of Rimonabant prevents GPR55-mediated false positives in cannabinoid receptor screening assays, ensuring clean CB1-specific data.

Mu-Opioid Receptor (MOR) Cross-Reactivity Minimization

In studies investigating the synergistic effects of opioid and cannabinoid systems, the choice of CB1 antagonist is critical to avoid direct interference with opioid receptors. Rimonabant binds to human mu-opioid receptors (MOR) with a Ki of 652 nM, whereas the analog AM251 binds with a significantly higher affinity (Ki = 251 nM) and competitively antagonizes MOR-induced G-protein activation [1]. Because AM251 is nearly three times more potent at MOR than Rimonabant, using AM251 in dual-pathway assays risks direct MOR blockade, confounding the interpretation of opioid-cannabinoid interactions [2]. Rimonabant provides a wider therapeutic window for selective CB1 inhibition before MOR interference occurs [3].

Evidence DimensionMu-Opioid Receptor (MOR) Binding Affinity (Ki)
Target Compound DataRimonabant: Ki = 652 nM
Comparator Or BaselineAM251: Ki = 251 nM
Quantified DifferenceRimonabant has ~2.6-fold lower affinity for MOR compared to AM251, reducing off-target opioid antagonism.
ConditionsRadioligand binding in CHO-hMOR cell homogenates.

For researchers studying pain or addiction pathways, Rimonabant is the superior choice to minimize direct interference with mu-opioid receptor signaling.

Inverse Agonism vs. Neutral Antagonism for Basal Activity Suppression

Procurement decisions must distinguish between inverse agonists and neutral antagonists based on the requirement to suppress basal receptor activity. Rimonabant effectively suppresses constitutive CB1 activity, lowering basal fluorescence in stable HEK293 cells expressing the GRABeCB2.0 sensor below baseline levels with an EC50 of 42 nM. In contrast, neutral antagonists like PIMSR (Ki = 17-57 nM) stabilize both active and inactive states, blocking agonist binding but failing to reduce basal receptor signaling [1]. For assays measuring the reduction of intrinsic tone in endocannabinoid systems, Rimonabant provides the necessary inverse efficacy that neutral substitutes lack [2].

Evidence DimensionSuppression of Basal CB1 Activity (EC50)
Target Compound DataRimonabant: Inverse agonism (EC50 = 42 nM for basal signal suppression).
Comparator Or BaselineNeutral Antagonists (e.g., PIMSR): No suppression of basal activity (Ki = 17-57 nM).
Quantified DifferenceRimonabant actively reduces constitutive signaling, while neutral antagonists only block exogenous/endogenous agonists.
ConditionsStable HEK293 cells expressing GRABeCB2.0 sensor.

Procurement of Rimonabant is mandatory for cellular assays that require the active suppression of constitutive CB1 receptor signaling rather than mere competitive blockade.

Stock Solution Processability and Moisture Sensitivity

The physical handling and formulation of Rimonabant dictate its successful application in high-throughput screening. Rimonabant is highly lipophilic and practically insoluble in water, but achieves a clear solubility of 20 to 26 mg/mL (approx. 53.9 mM) in pure Dimethyl Sulfoxide (DMSO) . However, its solubility is highly sensitive to moisture; moisture-contaminated DMSO significantly reduces solubility and can cause precipitation during automated liquid handling . Compared to aqueous-soluble salts of other classes, Rimonabant requires strict adherence to anhydrous DMSO protocols and immediate use in secondary vehicles (e.g., Tween-80/PEG300) to maintain reliable dosing concentrations .

Evidence DimensionMaximum Solubility and Vehicle Stability
Target Compound DataRimonabant: 20-26 mg/mL in anhydrous DMSO; precipitation in moisture-contaminated DMSO.
Comparator Or BaselineStandard Aqueous Buffers: Insoluble.
Quantified DifferenceRequires strictly anhydrous DMSO to achieve >50 mM stock concentrations, unlike water-soluble reference compounds.
ConditionsIn vitro assay stock preparation at ambient temperature.

Lab managers must pair Rimonabant procurement with anhydrous DMSO and specific surfactant protocols to prevent compound precipitation and ensure reproducible assay dosing.

Cannabinoid Receptor Assay Standardization and Calibration

Due to its established status as the first-in-class CB1 inverse agonist, Rimonabant is the required positive control for standardizing high-throughput GPCR screening assays. Its precise Ki (~1.8 nM) and documented inverse agonism (EC50 = 42 nM) provide the essential benchmark for evaluating the potency and efficacy of novel central and peripheral CB1 modulators.

Opioid-Cannabinoid Cross-Talk Investigations

In neuropharmacological models of pain and addiction, researchers must isolate CB1-mediated effects from opioid receptor activity. Rimonabant is preferred over its analog AM251 because of its significantly lower affinity for mu-opioid receptors (Ki = 652 nM vs 251 nM), ensuring that mid-nanomolar dosing selectively blocks CB1 without directly antagonizing MOR signaling [1].

Adipocyte Metabolism and Lipogenesis Modeling

For in vitro studies examining the endocannabinoid system's role in metabolic syndrome, Rimonabant is utilized to suppress constitutive CB1 activity in adipocytes. Its application directly stimulates adiponectin secretion and reduces lipogenesis, providing a reliable pharmacological baseline that neutral CB1 antagonists cannot replicate [2].

Physical Description

Solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

462.078094 Da

Monoisotopic Mass

462.078094 Da

Heavy Atom Count

30

Appearance

Assay:≥98%A crystalline solid

UNII

RML78EN3XE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

For use in conjunction with diet and exercise for patients with a body mass index greater than 30 kg/m2, or patients wih a BMI greater than 27 kg/m2 with associated risk factors, such as type 2 diabetes or dyslipidaemia.
As an adjunct to diet and exercise for the treatment of obese patients (BMI 30 kg/m2), or overweight patients (BMI 27 kg/m2) with associated risk factor(s), such as type 2 diabetes or dyslipidaemia (see section 5. 1).

Pharmacology

In the RIO-North America trial, 3040 patients were randomized to receive either placebo or one of two doses of rimonabant (5 mg or 20 mg per day). Patients taking 20 mg rimonabant had significant weigh loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo.

MeSH Pharmacological Classification

Anti-Obesity Agents

ATC Code

A08AX01
A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AX - Other antiobesity drugs
A08AX01 - Rimonabant

Mechanism of Action

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Cannabinoid
CNR1 [HSA:1268] [KO:K04277]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

168273-06-1
158681-13-1

Absorption Distribution and Excretion

Undetermined

Metabolism Metabolites

Hepatic, CYP3A4 involved.

Wikipedia

Rimonabant

Biological Half Life

6 to 9 days with normal BMI and 16 days if BMI is greater than 30

Use Classification

Human drugs -> Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 09-12-2023
[1]. Leite, C.E., Mocelin, C.A., Petersen, G.O., et al. Rimonabant: An antagonist drug of the endocannabinoid system for the treatment of obesity. Pharmacol Rep 61 217-224 (2009).
[2]. Erdozain, A. M. et al. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: Evidence from postmortem human brain Biochemical Pharmacology (2012), 83(2), 260-268.
[3]. Heppenstall C, Bunce S, Smith JC. Relationships between glucose, energy intake and dietary composition in obese adults with type 2 diabetes receiving the cannabinoid 1 (CB1) receptor antagonist, rimonabant. Nutr J. 2012 Jul 23;11(1):50.
[4]. Seely KA, Brents LK, Franks LN, Rajasekaran M, Zimmerman SM, Fantegrossi WE, Prather PL. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: Implications for opioid/cannabinoid interaction studies. Neuropharmacology. 2012 Oct;63(5):905-15.
[5]. Mandhane S, Nayak P, Soni D, Jain S, Ashton JC, Rajamannar T. Induction of glucose intolerance by acute administration of rimonabant. Pharmacology. 2012;89(5-6):339-47.

Explore Compound Types